![molecular formula C13H23NO3 B2812141 Tert-butyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate CAS No. 2287301-30-6](/img/structure/B2812141.png)
Tert-butyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate, also known as TBOA, is a chemical compound that has been widely used in scientific research. TBOA is a potent inhibitor of glutamate transporters, which play a crucial role in regulating the concentration of glutamate, a major excitatory neurotransmitter in the brain.
Mécanisme D'action
Tert-butyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate is a potent inhibitor of glutamate transporters, which are responsible for removing excess glutamate from the synapse. By inhibiting glutamate transporters, Tert-butyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate increases the concentration of glutamate in the synapse, leading to increased excitability of neurons. This mechanism of action has been implicated in various neurological disorders, including epilepsy and stroke.
Biochemical and Physiological Effects:
Tert-butyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate has been shown to have both biochemical and physiological effects. Biochemically, Tert-butyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate inhibits glutamate transporters and increases the concentration of glutamate in the synapse. Physiologically, Tert-butyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate has been shown to induce seizures in animal models and to exacerbate neuronal damage in stroke models.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate has several advantages for lab experiments, including its potency and selectivity for glutamate transporters. However, Tert-butyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate also has several limitations, including its potential toxicity and its effects on other neurotransmitter systems. Therefore, caution must be taken when using Tert-butyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate in lab experiments.
Orientations Futures
There are several future directions for research on Tert-butyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate. One direction is to develop new drugs that target glutamate transporters for the treatment of neurological disorders. Another direction is to investigate the role of glutamate transporters in other physiological processes, such as learning and memory. Finally, further research is needed to elucidate the molecular mechanisms underlying the effects of Tert-butyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate on glutamate transporters and to develop new methods for synthesizing Tert-butyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate.
Méthodes De Synthèse
Tert-butyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate can be synthesized through a multi-step process that involves the reaction of tert-butyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate with various reagents. The synthesis of Tert-butyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
Tert-butyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate has been widely used in scientific research to study the role of glutamate transporters in various physiological and pathological conditions. Tert-butyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate has been used to investigate the molecular mechanisms underlying epilepsy, stroke, and neurodegenerative diseases. Tert-butyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate has also been used to study the pharmacology of glutamate transporters and to develop new drugs that target these transporters.
Propriétés
IUPAC Name |
tert-butyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-11(2,3)17-10(15)13(9-14)8-12(13)4-6-16-7-5-12/h4-9,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGCYCPHRRABEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC12CCOCC2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1-(aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2812058.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3,4-difluorophenyl)oxalamide](/img/structure/B2812059.png)
![N-(2,4-dimethylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2812060.png)
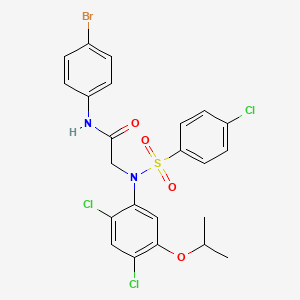
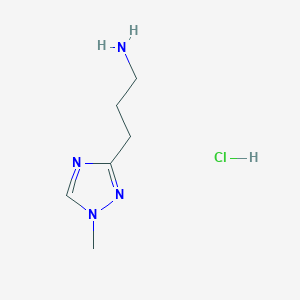
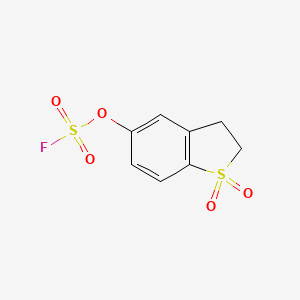
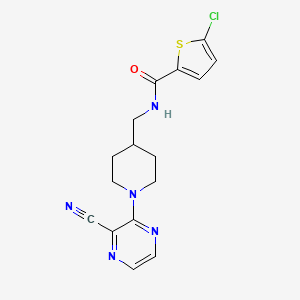
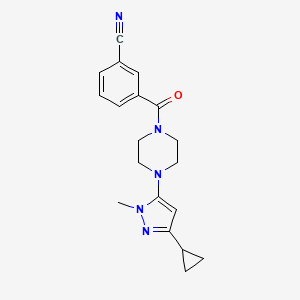
![5-amino-N-(5-chloro-2-methylphenyl)-1-[(4-ethylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2812070.png)



![3-[4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2812080.png)
